molecular formula C8H5NO4 B1346156 6-Nitrophthalide CAS No. 610-93-5

6-Nitrophthalide

Cat. No. B1346156
CAS RN: 610-93-5
M. Wt: 179.13 g/mol
InChI Key: RNWGZXAHUPFXLL-UHFFFAOYSA-N
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Description

6-Nitrophthalide is a compound with the molecular formula C8H5NO4 . It is a fluorescent heterocycle that can be used as a probe for specific inhibition . It is homologous to other fluorescent probes such as fluorescein, nitrobenzene, and nitrophenol .


Synthesis Analysis

6-Nitrophthalide is synthesized from 2-nitrobenzaldehyde via a two-step process, and then reacted with methyl iodide . It has been used in the preparation of 3-bromo-6-nitrophthalide . It undergoes reductive methylation to form 6-dimethylaminophthalide .


Molecular Structure Analysis

The molecular weight of 6-Nitrophthalide is 179.13 g/mol . The heterocycle in the molecule is planar within 0.02 Å, and the nitro group plane makes an angle of 10.0 (1)° to it .


Chemical Reactions Analysis

In a series of phthalides, bond lengths in the lactone ring can be related to substituent effects . In 6-Nitrophthalide, the nitro group exerts less influence than it does in the homologous 3-nitromethylenephthalide .


Physical And Chemical Properties Analysis

6-Nitrophthalide has a molecular weight of 179.13 g/mol . The compound is planar within 0.02 Å, and the nitro group plane makes an angle of 10.0 (1)° to it .

Scientific Research Applications

Sensing Applications

  • Fluorescence Sensing : 6-Nitrophthalide derivatives have shown potential in sensing applications. For instance, coordination polymers based on carboxyphenoxyphthalate, a related compound, have been used to sense nitrobenzene at ppm concentrations via fluorescence methods (Wang et al., 2015). Similarly, lanthanide organic frameworks have been developed for luminescence sensing of nitroaromatic compounds with high selectivity, demonstrating the potential of phthalide derivatives in sensitive detection applications (Sun et al., 2017).

  • Fluorescent Probes and Imaging : Phthalocyanine derivatives, closely related to phthalides, have been used as fluorescent labels for imaging solid tumors, indicating the possible applications of 6-Nitrophthalide in biomedical imaging (Lobo et al., 2016). Additionally, fluorescent probes based on naphthalimides, structurally similar to phthalides, have been utilized for sensitive detection and imaging of hydrazine in living cells (Chen et al., 2017).

Synthetic Applications

  • Intermediate in Organic Synthesis : 6-Nitrophthalide and its derivatives have been used as intermediates in organic synthesis. For instance, they have been involved in the synthesis of novel N, N,1,1-Tetramethyl-isobenzofuranamines (Stanetty et al., 1993) and in the preparation of various naphthalene derivatives (Rangnekar & Shenoy, 1987). These studies indicate the versatility of 6-Nitrophthalide as a chemical building block.

  • material science, such as in the formation of carbon-carbon bonds (Fossey & Richards, 2004). This suggests that 6-Nitrophthalide could potentially be used in similar applications, showcasing its utility in advanced material synthesis and catalytic processes.

Miscellaneous Applications

  • Environmental and Biological Studies : Compounds structurally related to 6-Nitrophthalide have been used in environmental and biological studies. For example, a study on oxidative stress in rat brains used nitronaphthalenes, indicating the potential for 6-Nitrophthalide in neurochemical research (Tsunoda et al., 2008). Additionally, naphthalene derivatives have been employed in inorganic analysis as reagents for the fluorimetric detection of metals, suggesting similar possible uses for 6-Nitrophthalide in analytical chemistry (Anderson et al., 1958).

Safety And Hazards

6-Nitrophthalide is considered a moderate hazard . It is advised to control personal contact by wearing protective clothing and to prevent spillage from entering drains or water courses . It is also recommended to recover the product wherever possible .

Relevant Papers The paper titled “6-Nitrophthalide” published in Acta Crystallographica Section C provides detailed information about the structure and properties of 6-Nitrophthalide . Another paper titled “6-Nitrophthalide - Bradley - 1997 - Wiley Online Library” also provides valuable information about this compound .

properties

IUPAC Name

6-nitro-3H-2-benzofuran-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWGZXAHUPFXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00870684
Record name 6-Nitro-2-benzofuran-1(3H)-one
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Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Nitrophthalide

CAS RN

610-93-5
Record name 6-Nitrophthalide
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Record name 6-Nitro-3H-isobenzofuran-1-one
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Synthesis routes and methods I

Procedure details

Three portions of a mixture of concentrated nitric acid (0.6 ml. each portion) and concentrated sulfuric acid (0.66 ml. each portion) were added to a mixture of 3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)phthalide (4.17 g.) and concentrated sulfuric acid (20 ml.) with cooling. After each addition the temperature was allowed to rise to room temperature. The resulting mixture was poured onto ice and the resulting mixture was basified, affording 3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)-5 or 6-nitrophthalide (I: X=Y4 =(CH3)2N, Y2 =Z4 =Z7 =H, Z5 or Z6 =O2N and the other of Z5 or Z6 =H) or a mixture of both.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)phthalide
Quantity
4.17 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Three portions of a mixture of concentrated nitric acid (0.6 ml. each portion) and concentrated sulfuric acid (0.66 ml. each portion) were added to a mixture of 3-(2,4-bis(dimethylamino)phenyl)-3-(4-dimethylamino)phenyl)phthalide (4.17 g.) and concentrated sulfuric acid (20 ml.) with cooling. After each addition the temperature was allowed to rise to room temperature. The resulting mixture was poured onto ice and the resulting mixture was basified, affording 3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)5 or 6-nitrophthalide (I: X= Y 4 = (CH3)2N, Y 2 = Z4 = Z7 = H, Z5 or Z6 = O2N and the other of Z5 or Z6 = H) or a mixture of both.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 3H-Isobenzofuran-1-one (30.0 g, 0.220 mol) in H2SO4 (38 mL) was added KNO3 (28.0 g, 0.290 mol) in H2SO4 (60 mL) at 0° C. After the addition, the mixture was stirred at 20° C. for 1 h. The reaction mixture was poured into ice and the resulting precipitate was filtered off and recrystallized from ethanol to give 6-nitroisobenzofuran-1(3H)-one (32.0 g, 80%). 1H NMR (300 MHz, CDCl3) δ 8.76 (d, J=2.1, 1H), 8.57 (dd, J=8.4, 2.1, 1H), 7.72 (d, J=8.4, 1H), 5.45 (s, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
RL Shriner, LS KEYSER - The Journal of Organic Chemistry, 1940 - ACS Publications
… (2) on 6-nitrophthalide in orderto obtain the 3-diethylaminomethyl-6-nitrophthalide (II). … out the Mannich reaction on 6-nitrophthalide, although a variety of experimental conditions were …
Number of citations: 13 pubs.acs.org
RF Bradley, CH Schwalbe, KC Ross… - … Section C: Crystal …, 1997 - scripts.iucr.org
In the title compound, C8H5NO4, the heterocycle is planar within 0.02 Å, and the nitro group plane makes an angle of 10.0 (1) to it. Dipolar interactions and possible weak CH⋯O …
Number of citations: 4 scripts.iucr.org
山口彰宏, 岡崎光雄 - 日本化学会誌, 1973 - jlc.jst.go.jp
Diphenyl 6-nitrophthalide-3-phosphonate 1 was prepared in good yield by the … to give the cerresponding derivatives of 3-benzyli4en 6-nitrophthalide in high yield at room temperature. …
Number of citations: 7 jlc.jst.go.jp
NC Fawcett, RA Lohr… - Journal of Polymer Science …, 1979 - Wiley Online Library
… phenyl-6-nitrophthalide, are absent in the spectrum of the recrystallized amine. The NMR spectrum (60 MHz) shows that the amine protons absorb at 63.75 (s, 2, NH2) and that the …
Number of citations: 15 onlinelibrary.wiley.com
H Zimmer, RD Barry - The Journal of Organic Chemistry, 1962 - ACS Publications
… The procedure described in the literature4-6 involved melting together 6-nitrophthalide and the aldehyde in the presence of a catalytic amountof piperidine at 180-200 for about twenty …
Number of citations: 18 pubs.acs.org
Y Imai, T Takahashi, M Ueda - Journal of Polymer Science …, 1981 - Wiley Online Library
… 6-nitrophthalide was prepared by a reported procedurell in a 36% yield by the condensation of 6-nitrophthalide … of 3-benzylidene-6-nitrophthalide. Recrystallization from aqueous …
Number of citations: 4 onlinelibrary.wiley.com
P Sutter, CD Weis - Dyes and pigments, 1990 - Elsevier
… The 6-nitrophthalide derivative (3) was also mentioned in a patent,3 although without specifying any of the characteristic details such as physical constants or the method of preparation. …
Number of citations: 2 www.sciencedirect.com
RK Howe - The Journal of Organic Chemistry, 1973 - ACS Publications
… prepared by condensation of diphenyl 6-nitrophthalide-3-phosphonate and aromatic aldehydes using sodium hydride in N,Ndimethylf ormamide.6 (Sj-S-Benzylidenephthalides have …
Number of citations: 31 pubs.acs.org
J Wang, DM Johnson, ERT Tiekink - Acta Crystallographica Section …, 2007 - scripts.iucr.org
… 6-nitrophthalide (81%). In a 250 round bottom flask equipped with a stirbar, 6-nitrophthalide (… To an ethanol solution of iron powder (9.26 g, 0.166 mol) was added the 6-nitrophthalide …
Number of citations: 2 scripts.iucr.org
W Borsche, K Diacont, H Hanau - Chem. Ber, 1934
Number of citations: 20

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